molecular formula C11H16BrNO B1329282 3-Bromoadamantane-1-carboxamide CAS No. 53263-89-1

3-Bromoadamantane-1-carboxamide

Número de catálogo: B1329282
Número CAS: 53263-89-1
Peso molecular: 258.15 g/mol
Clave InChI: SUSXMUKHFSYNND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . This reaction yields N-(adamantan-1-yl)amides in 70–90% yield.

Industrial Production Methods: Industrial production methods for 3-Bromoadamantane-1-carboxamide are not extensively documented. the general approach involves large-scale bromination and subsequent amide formation under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromoadamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted adamantane derivatives.

    Oxidation: Formation of adamantane carboxylic acids.

    Reduction: Formation of adamantane alcohols.

Mecanismo De Acción

The mechanism of action of 3-Bromoadamantane-1-carboxamide involves its interaction with molecular targets through its bromine and carboxamide groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Uniqueness: 3-Bromoadamantane-1-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which enhance its reactivity and broaden its range of applications in various fields.

Actividad Biológica

3-Bromoadamantane-1-carboxamide is a synthetic compound derived from adamantane, notable for its unique three-dimensional structure and the presence of both a bromine atom and a carboxamide functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of sphingosine kinase (SK), which plays a critical role in various cellular signaling pathways.

Structure and Composition

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 244.14 g/mol
  • Functional Groups : Bromine, Carboxamide

The adamantane core provides a rigid framework that is beneficial for drug design, enhancing the compound's stability and bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination of Adamantane : Adamantane is treated with bromine to introduce the bromine substituent.
  • Formation of Carboxamide : The brominated intermediate is then reacted with an amine source to form the carboxamide.

This multi-step synthesis allows for the introduction of various functional groups, making it a versatile precursor for further modifications.

This compound exhibits biological activity primarily through its inhibition of sphingosine kinase. This inhibition affects sphingolipid metabolism, which is crucial in regulating cell growth, survival, and apoptosis. The compound's interaction with sphingosine kinase alters downstream signaling pathways, potentially leading to therapeutic effects in various diseases, particularly cancer.

Anticancer Properties

Research has demonstrated that this compound can synergistically enhance the effects of other anticancer agents. For instance, studies have shown that when combined with sorafenib, an established cancer treatment, it significantly inhibits tumor cell growth in vitro and in vivo:

  • Cell Lines Tested : Bxpc-3 (pancreatic cancer) and A-498 (renal cancer).
  • Results : The combination treatment resulted in increased activation of caspases (indicative of apoptosis) and reduced phosphorylation of ERK, a key signaling molecule involved in cell proliferation .

Case Studies

  • Ulcerative Colitis Model :
    • In a murine model of ulcerative colitis, administration of this compound showed significant suppression of disease symptoms compared to controls. This suggests potential anti-inflammatory properties alongside its anticancer effects .
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against HeLa (cervical cancer) cells, with IC50 values comparable to leading chemotherapeutic agents .

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

  • Cancer Therapy : As a standalone treatment or in combination with existing therapies.
  • Neuroprotection : Due to its ability to modulate sphingolipid signaling pathways.
  • Anti-inflammatory Treatments : Suggested by its effects in models of inflammatory diseases .

Data Summary

Activity TypeObservationsReferences
Sphingosine Kinase InhibitionAlters cell growth/survival pathways
Anticancer ActivitySynergistic effects with sorafenib
CytotoxicityDose-dependent effects on cancer cell lines
Anti-inflammatorySuppresses symptoms in ulcerative colitis model

Propiedades

IUPAC Name

3-bromoadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXMUKHFSYNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967841
Record name 3-Bromoadamantane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53263-89-1
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromoadamantane-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.